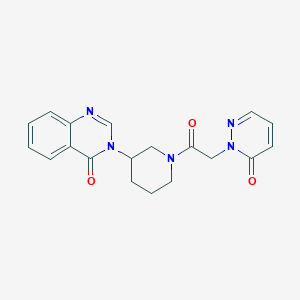

3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one

説明

“3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups in the molecule suggests that it may exhibit a range of chemical reactivity and biological interactions.

特性

IUPAC Name |

3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3/c25-17-8-3-9-21-24(17)12-18(26)22-10-4-5-14(11-22)23-13-20-16-7-2-1-6-15(16)19(23)27/h1-3,6-9,13-14H,4-5,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGLICORUZNGKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common approach might include:

Formation of the pyridazinone ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Acetylation of the pyridazinone:

Formation of the piperidine ring: This step might involve the reduction of a corresponding piperidone precursor.

Coupling with quinazolinone: The final step could involve the coupling of the piperidine derivative with a quinazolinone precursor using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone moiety.

Reduction: Reduction reactions could target the carbonyl groups present in the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.

Medicine

In medicine, the compound could be explored for its therapeutic potential in treating various diseases, particularly those involving inflammation, infection, or cancer.

Industry

Industrially, such compounds might be used in the development of new materials, pharmaceuticals, or agrochemicals.

作用機序

The mechanism of action of “3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

類似化合物との比較

Similar Compounds

Quinazolinone derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one.

Pyridazinone derivatives: Examples include 3(2H)-pyridazinone and 6-chloropyridazin-3(2H)-one.

Uniqueness

The uniqueness of “3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one” lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

生物活性

The compound 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 340.34 g/mol. The structure features a quinazolinone core fused with a piperidine ring and a pyridazine moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₃ |

| Molecular Weight | 340.34 g/mol |

| CAS Number | 2034503-74-5 |

Anti-Cancer Properties

Research has indicated that compounds related to quinazolinones exhibit significant anti-cancer activity. Studies have shown that derivatives of quinazolinones can sensitize cancer cells to chemotherapeutic agents such as cisplatin. For instance, certain analogs have demonstrated the ability to induce apoptosis in HCT116 cancer cells when combined with cisplatin, suggesting a potential role in enhancing the efficacy of existing treatments .

The mechanism by which this compound exerts its effects may involve:

- Receptor Modulation : Similar compounds have been studied for their interactions with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways related to inflammation and cancer.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and proliferation, although detailed studies are needed to confirm these interactions.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Cisplatin Sensitization : In vitro studies demonstrated that certain quinazolinone derivatives could enhance the sensitivity of tumor cells to cisplatin, leading to increased apoptosis rates. This was evidenced by Hoechst staining and annexin V-FITC assays .

- Inflammatory Response Modulation : Compounds with similar structures have shown promise as anti-inflammatory agents by acting as agonists for formyl peptide receptors (FPRs), which are involved in immune regulation and inflammatory responses.

Q & A

Basic: What synthetic methodologies are most effective for constructing the quinazolin-4(3H)-one core in this compound?

The quinazolin-4(3H)-one core is typically synthesized via cyclization reactions. A common approach involves reacting 2-aminobenzonitrile derivatives with carbonyl-containing reagents (e.g., 1,2,3,6-tetrahydro-2,2,6,6-tetramethylpyridine-4-carbonyl chloride) under basic conditions, followed by oxidation or reduction steps to stabilize the heterocyclic system . For example, NaBO₃·4H₂O can oxidize intermediates to generate quinazolinone derivatives, while Fe powder in acetic acid reduces nitro groups to amines . Key parameters include solvent choice (DMF or ethanol), temperature (80–100°C), and catalyst selection (e.g., CuI/Cs₂CO₃ for Ullmann-type couplings) .

Basic: How can the purity and structural integrity of this compound be validated post-synthesis?

- Chromatography : Use gradient elution (e.g., DCM:MeOH 0–4%) for purification, as demonstrated for structurally related pyridazinone-quinazolinone hybrids .

- Spectroscopy :

- IR : Detect C=O stretches at 1,664–1,681 cm⁻¹ for the pyridazinone and quinazolinone moieties .

- ¹H NMR : Identify aromatic protons (δ 6.69–7.25 ppm for phenyl groups), piperidine CH₂ signals (δ 2.25–3.87 ppm), and acetyl/methylene linkages (δ 4.91 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the hybrid structure .

Advanced: What strategies optimize bioactivity by modifying substituents on the pyridazinone and piperidine moieties?

- Pyridazinone Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position enhances antiallosteric kinase inhibition (e.g., Chk1 kinase IC₅₀ < 10 µM) .

- Piperidine Functionalization : Substituting the piperidine nitrogen with aryl groups (e.g., 4-chlorophenyl) improves metabolic stability and target binding, as seen in phosphoinositide 3-kinase inhibitors .

- Acetyl Linker Replacement : Replacing the acetyl group with thioacetate or propanamide derivatives alters solubility and bioavailability, as demonstrated in antipyrine hybrids .

Advanced: How do computational studies inform the design of analogs targeting NMDA receptors?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict interactions between the quinazolinone core and NR2C/D subunit binding pockets. Key findings include:

- The 6-oxopyridazin-1(6H)-yl group forms hydrogen bonds with GluN2D residues (binding energy ≈ −8.5 kcal/mol) .

- Piperidine conformation (chair vs. boat) affects steric compatibility with the receptor’s hydrophobic cleft .

- Substituent polarity (e.g., methoxy vs. trifluoromethyl) modulates ligand-receptor residence times .

Advanced: How can conflicting bioactivity data across studies be reconciled?

Discrepancies in reported IC₅₀ values (e.g., kinase inhibition vs. antimicrobial activity) may arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ATP concentration (1 mM vs. 10 µM) .

- Cell Line Heterogeneity : Differences in receptor isoform expression (e.g., PI3Kα vs. PI3Kγ) .

- Compound Stability : Degradation under storage (e.g., hydrolysis of acetyl groups in DMSO) .

To resolve contradictions, standardize protocols (e.g., Eurofins Panlabs panel) and validate purity via HPLC before testing .

Advanced: What mechanistic insights explain the weak antifungal activity of related quinazolinones?

While 2-(4-pyridinyl)-3-(arylamino)quinazolin-4(3H)-one derivatives exhibit weak antifungal activity (MIC > 50 µg/mL), their mechanism involves:

- Ergosterol Biosynthesis Inhibition : Disruption of lanosterol demethylase (CYP51), as shown in docking studies with Candida albicans .

- Limited Membrane Permeability : Bulky substituents (e.g., tetramethylpiperidine) reduce passive diffusion across fungal cell walls .

Enhancing activity requires smaller, more lipophilic substituents (e.g., fluoroalkyl groups) to improve permeability .

Basic: What solvent systems are optimal for recrystallizing this compound?

Ethanol and methanol are preferred for recrystallization due to their moderate polarity, which balances solubility (logP ≈ 2.5) and crystal nucleation. For example:

- Ethanol : Yields needle-like crystals (mp 87–89°C) with high purity (>99%) .

- DCM:MeOH (1:1) : Produces amorphous solids suitable for spectroscopic analysis .

Advanced: How does the acetyl-piperidine linker influence pharmacokinetic properties?

- Half-Life (t₁/₂) : The acetyl group enhances metabolic stability (t₁/₂ ≈ 4.2 h in rat liver microsomes) by resisting CYP3A4-mediated oxidation .

- Blood-Brain Barrier Penetration : Piperidine’s basicity (pKa ≈ 8.5) facilitates passive diffusion, as shown in CNS-targeted analogs .

- Plasma Protein Binding : Hydrophobic interactions with albumin (>90% binding) reduce free drug concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。